6-Thiomorpholinonicotinonitrile: A Technical Guide to Structural Properties, Synthesis, and Late-Stage Functionalization
6-Thiomorpholinonicotinonitrile: A Technical Guide to Structural Properties, Synthesis, and Late-Stage Functionalization
As drug discovery pipelines increasingly pivot towards highly functionalized, stereoelectronically tunable heterocyclic scaffolds, 6-Thiomorpholinonicotinonitrile (CAS 1042784-91-7) has emerged as a critical bifunctional intermediate. In my experience overseeing hit-to-lead optimization and process chemistry, the true utility of a building block lies in its capacity for orthogonal late-stage functionalization.
This scaffold merges the electron-deficient properties of a nicotinonitrile core with the conformational flexibility and sulfur-redox potential of a thiomorpholine ring. This guide deconstructs the physicochemical profiling, mechanistic synthesis, and downstream functionalization of this intermediate, providing self-validating protocols for researchers developing Wnt pathway modulators and antiandrogen therapies.
Physicochemical Profiling & Structural Analysis
Understanding the baseline properties of 6-Thiomorpholinonicotinonitrile is essential for predicting its behavior in organic synthesis and biological assays. The molecular architecture—a pyridine ring flanked by an electron-withdrawing cyano group and an electron-donating thiomorpholine—creates a distinct "push-pull" electronic system. This configuration strongly activates the 6-position of the pyridine ring, making it highly susceptible to nucleophilic attack, while leaving the sulfur atom available for controlled oxidation.
Table 1: Quantitative Physicochemical Properties
| Property | Value |
| Chemical Name | 6-Thiomorpholinonicotinonitrile |
| IUPAC Name | 1[1] |
| CAS Registry Number | 1042784-91-7[1] |
| Molecular Formula | |
| Molecular Weight | 205.28 g/mol [2] |
| SMILES String | N#CC1=CN=C(N2CCSCC2)C=C1[2] |
| Hydrogen Bond Donors | 0[1] |
| Hydrogen Bond Acceptors | 4 (Nitrile, Pyridine N, Thiomorpholine N, S) |
Mechanistic Synthesis & Workflow Logic
The upstream assembly of 6-Thiomorpholinonicotinonitrile and its subsequent divergence into distinct pharmacophores requires precise control over reaction conditions. The workflow below illustrates the strategic divergence of this scaffold into either primary amines (via nitrile reduction) or sulfones (via thioether oxidation).
Figure 1: Synthesis and downstream functionalization of 6-Thiomorpholinonicotinonitrile.
Protocol 1: Upstream Assembly via Nucleophilic Aromatic Substitution ( )
The synthesis of the core scaffold relies on an efficient
Step-by-Step Methodology:
-
To a round-bottom flask, add thiomorpholine (3.6 g, 34.8 mmol) and 6-chloronicotinonitrile (4.0 g, 29 mmol).
-
Add triethylamine (8 mL, 58 mmol) as the organic base, followed by butanol (10 mL) as the solvent.
-
Stir the reaction mixture at 100°C for exactly 1 hour.
-
Remove the heat source and allow the mixture to cool to room temperature. Self-Validation Check: The reaction will spontaneously form a dense, solid cake upon cooling, indicating high conversion.
-
Triturate the solid cake in 50 mL of
at 100°C to dissolve residual triethylamine hydrochloride salts. -
Cool the aqueous mixture and collect the precipitate via vacuum filtration to yield 6-thiomorpholinonicotinonitrile as an off-white solid (MS m/z: 206.1 [M+1]).
Causality & Expert Insight:
Why butanol and triethylamine? The cyano group at the 3-position strongly depletes electron density from the 6-position of the pyridine ring, lowering the activation energy for nucleophilic attack. Butanol acts as an excellent protic solvent to stabilize the polar transition state of the
Orthogonal Downstream Functionalization
The strategic value of 6-Thiomorpholinonicotinonitrile lies in its orthogonal reactivity. You can selectively target the nitrile group without disturbing the thioether, or selectively oxidize the thioether without hydrolyzing the nitrile.
Protocol 2: Nitrile Reduction to Primary Amine
This protocol generates (6-thiomorpholinopyridin-3-yl)methanamine, a critical precursor for 3[3].
Step-by-Step Methodology:
-
Dissolve 6-thiomorpholinonicotinonitrile (1.0 g, 4.8 mmol) in a solvent matrix of methanol (15 mL) and THF (9 mL).
-
Add Raney-Nickel catalyst (0.7 g) carefully under an inert atmosphere, followed by aqueous ammonia (3 mL).
-
Purge the flask and stir the reaction under a hydrogen atmosphere (via balloon) at 35°C for 4 hours.
-
Remove the Raney-Nickel by filtering the mixture through a tightly packed Celite pad. Safety Note: Do not let the Raney-Nickel dry on the filter pad; it is highly pyrophoric.
-
Concentrate the filtrate in vacuo to yield the primary amine.
Causality & Expert Insight: A notorious pitfall in the catalytic hydrogenation of nitriles is the generation of secondary and tertiary amine byproducts caused by the condensation of the newly formed primary amine with the reactive imine intermediate. By saturating the reaction matrix with aqueous ammonia, we apply Le Chatelier's principle to shift the equilibrium, effectively capping the imine intermediate and ensuring exclusive, high-yield conversion to the primary amine[3].
Protocol 3: Thioether Oxidation to Sulfoxide/Sulfone
Oxidation of the thiomorpholine sulfur yields intermediates used in 4[4].
Step-by-Step Methodology:
-
Dissolve 6-(thiomorpholin-4-yl)pyridine-3-carbonitrile (500 mg, 2.4 mmol) in acetonitrile (1.8 mL).
-
Add Iron(III) chloride (12 mg, 0.07 mmol) to the solution and stir for 10 minutes at room temperature to allow for sulfur coordination.
-
Slowly add periodic acid (
, 500 mg, 2.6 mmol) to the batch. -
Stir the reaction mixture for 2.5 hours at room temperature. Self-Validation Check: The reaction mixture will undergo a distinct color shift as the periodic acid is consumed.
-
Dilute the batch with ethyl acetate, wash with saturated aqueous sodium thiosulfate to quench residual oxidants, and concentrate the organic layer.
Causality & Expert Insight:
Why avoid standard oxidants like mCPBA or hydrogen peroxide? Thioethers are easily oxidized, but achieving absolute chemoselectivity without forming pyridine N-oxides requires precision. The
References
1.[1] 1 - Molaid Chemical Database. 2.[2]2 - AiFChem. 3.[4]4 - Google Patents. 4.[3]3 - Google Patents.
Sources
- 1. 6-(thiomorpholin-4-yl)pyridine-3-carbonitrile - CAS号 1042784-91-7 - 摩熵化学 [molaid.com]
- 2. 1042784-91-7 | 6-Thiomorpholinonicotinonitrile - AiFChem [aifchem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US20120251551A1 - Substituted (Heteroarylmethyl)thiohydantoins - Google Patents [patents.google.com]
